N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O5S/c1-16-5-6-17(2)19(14-16)31(28,29)25-8-3-4-18(25)15-23-21(27)20(26)22-7-9-24-10-12-30-13-11-24/h5-6,14,18H,3-4,7-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGIKTNJVQASEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and an oxalamide moiety. This structural arrangement is significant for its biological activity and potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C23H30N4O4S
- Molecular Weight : Approximately 462.64 g/mol
- Structural Features :
- Sulfonamide Group : Enhances binding interactions with proteins and enzymes.
- Pyrrolidine Ring : Contributes to binding affinity and specificity.
- Oxalamide Moiety : Aids in stability and solubility in biological environments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions, potentially leading to the inhibition or modulation of enzyme activities. The compound's unique structure allows it to interact effectively with various biological targets, which is crucial for its pharmacological profile.
Biological Assays and Studies
Research has focused on evaluating the compound's pharmacological effects through various assays:
- Binding Affinity Studies : These studies assess how well the compound binds to specific proteins or enzymes, which can indicate its potential therapeutic effects.
- In Vitro and In Vivo Evaluations : Evaluating the compound's efficacy in cellular models and animal studies provides insights into its biological activity and therapeutic potential.
Case Study: Interaction with COX Enzymes
One relevant study examined sulfonamide-containing compounds for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This class of compounds demonstrated significant inhibitory activity, suggesting that this compound may also exhibit similar properties due to its structural characteristics .
Data Table: Summary of Biological Activities
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Sulfonamide : The reaction of 2,5-dimethylphenol with a sulfonyl chloride under basic conditions.
- Oxalamide Formation : Coupling the pyrrolidine derivative with morpholinoethylamine through amide bond formation.
- Purification and Characterization : Using techniques such as HPLC and NMR to ensure purity and confirm structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
